4-Vinylbenzyl acetate

Description

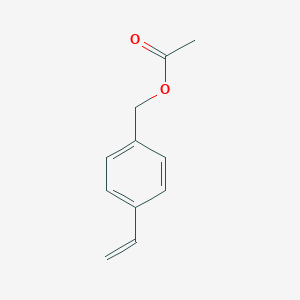

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-ethenylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIKPUSDAWATBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370611 | |

| Record name | 4-VINYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-12-7 | |

| Record name | Benzenemethanol, 4-ethenyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-VINYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinylbenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Vinylbenzyl Acetate

Precursor Synthesis and Derivatization Routes

The synthesis of 4-vinylbenzyl acetate (B1210297) commonly originates from two accessible precursors: 4-vinylbenzyl chloride (4-VBC) and 4-vinylbenzyl alcohol. These pathways involve nucleophilic substitution and acetylation reactions, respectively.

A prevalent method for synthesizing 4-vinylbenzyl acetate is through the nucleophilic substitution reaction of 4-vinylbenzyl chloride with an acetate salt.

The reaction involves treating 4-vinylbenzyl chloride with potassium acetate. marquette.edumdpi.com In this nucleophilic substitution, the chloride atom on the benzylic carbon is displaced by the acetate nucleophile, yielding this compound and potassium chloride as a byproduct. To prevent the polymerization of the vinyl group during the reaction, a polymerization inhibitor is typically added. marquette.edumdpi.com

The synthesis is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which facilitates the dissolution of the reagents and promotes the substitution reaction. marquette.edumdpi.com The reaction mixture is heated to a moderate temperature, for instance, 40°C, and maintained for an extended period, such as 20 hours, under an inert nitrogen atmosphere to prevent unwanted side reactions and polymerization. marquette.edumdpi.com A polymerization inhibitor like t-butylcatechol is also a crucial reagent. marquette.edumdpi.com Following the reaction, the product is isolated through an extraction process using a solvent like ether and purified by washing with water and drying over an anhydrous salt like sodium sulfate (B86663). marquette.edumdpi.com One documented procedure reported an approximate yield of 100% for this compound. marquette.edu

| Parameter | Condition | Source(s) |

| Starting Material | 4-Vinylbenzyl chloride | marquette.edumdpi.com |

| Reagent | Potassium acetate | marquette.edumdpi.com |

| Solvent | Dimethyl sulfoxide (DMSO) | marquette.edumdpi.com |

| Inhibitor | t-Butylcatechol | marquette.edumdpi.com |

| Temperature | 40 °C | marquette.edumdpi.com |

| Reaction Time | 20 hours | marquette.edumdpi.com |

| Atmosphere | Nitrogen | marquette.edumdpi.com |

| Workup | Ether extraction, water wash, drying over Na2SO4 | marquette.edumdpi.com |

An alternative route to this compound is the esterification of 4-vinylbenzyl alcohol. This method involves the direct acetylation of the alcohol's hydroxyl group.

The acetylation of alcohols is a standard transformation in organic synthesis. While specific literature detailing the direct acetylation of 4-vinylbenzyl alcohol is not abundant, the process is analogous to the acetylation of similar structures. For instance, related compounds like 4-vinyl guaiacol (B22219) have been successfully acetylated using acetic anhydride (B1165640) in the presence of a catalytic amount of sodium acetate. mdpi.com Another approach involves the acetylation of various alcohols, phenols, and amines using acetic anhydride without any solvent or catalyst, which can offer a more environmentally friendly and efficient method. mdpi.com This general procedure suggests that 4-vinylbenzyl alcohol could likely be acetylated under similar mild, solvent-free conditions. mdpi.com

To enhance the efficiency and selectivity of the acetylation process, various catalysts can be employed.

Palladium(II) Chloride : Palladium(II) chloride has been demonstrated as an effective catalyst for the selective acetylation of primary and secondary alcohols using vinyl acetate as the acetylating agent. rsc.org This method is noted for its mild reaction conditions and high yields, with the significant advantage that tertiary alcohols and phenols remain unaffected. rsc.org

Iodine : Molecular iodine serves as a powerful and simple catalyst for the acetylation of alcohols under solvent-free conditions. jst.go.jp This method provides a straightforward and efficient protocol for the protection of alcohol functional groups.

4-(N,N-Dimethylamino)pyridine Hydrochloride (DMAP·HCl) : DMAP·HCl is a recyclable catalyst used for the acylation of sterically hindered or less reactive alcohols. researchgate.net It operates effectively under base-free conditions, activating the acylating reagent towards nucleophilic attack by the alcohol. researchgate.net

Other Synthetic Pathways to 4-VBA

Beyond the most common methods, alternative synthetic routes to this compound have been explored. One prominent pathway involves the reaction of 4-vinylbenzyl chloride with an acetate salt. A notable example is the synthesis using potassium acetate in a dimethyl sulfoxide (DMSO) solvent. marquette.edu In this method, 4-vinylbenzyl chloride is heated with potassium acetate, often in the presence of a polymerization inhibitor like t-butylcatechol, to yield this compound. marquette.edu This reaction proceeds under relatively mild conditions (e.g., 40°C) and can achieve very high yields, reportedly up to 100%. marquette.edu

Another general approach is the acetylation of the corresponding alcohol. For instance, the synthesis of structurally related vinylphenyl acetates, such as 2-methoxy-4-vinylphenyl acetate, is achieved by reacting the precursor phenol (B47542) (4-vinyl guaiacol) with acetic anhydride. mdpi.comacs.org This suggests a parallel pathway where 4-vinylbenzyl alcohol could be acetylated to form 4-VBA.

Furthermore, variations in the nucleophilic substitution reaction on 4-vinylbenzyl chloride have been investigated. The synthesis of a 4-vinylbenzyl-alanyl ester was accomplished by reacting 4-vinylbenzyl chloride with Boc-alanine. nii.ac.jp This demonstrates the versatility of the 4-vinylbenzyl chloride precursor in reacting with different carboxylate-containing nucleophiles to form various esters, including the acetate.

Seven novel 4-vinylbenzyl substituted N-heterocyclic carbene (NHC) silver complexes have also been synthesized from different benzimidazolium salts and silver (I) oxide in dichloromethane (B109758) at room temperature, highlighting the reactivity of the vinylbenzyl group in more complex molecular architectures. researchgate.net

Purification and Isolation Techniques for Monomer Preparation

The purity of the 4-VBA monomer is paramount for successful polymerization and the desired properties of the final polymer. Several techniques are employed to purify and isolate the monomer after synthesis.

A common primary purification step involves a workup procedure where the reaction mixture is treated with a solvent like diethyl ether. marquette.edu The organic solution is then washed with distilled water to remove water-soluble impurities and salts, such as potassium chloride formed during the reaction. marquette.edu The washed organic phase is subsequently dried using an anhydrous drying agent, most commonly anhydrous sodium sulfate (Na₂SO₄), to remove residual water. marquette.edu

For more rigorous purification, column chromatography is a widely used technique. nii.ac.jprsc.orggoogle.com In this method, the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. tennessee.edursc.org An appropriate solvent system (eluent), such as a mixture of ethyl acetate and hexane, is used to separate the desired product from by-products and unreacted starting materials based on their differential adsorption to the silica gel. rsc.orggoogle.com

In cases where the product is a solid at room temperature, recrystallization can be an effective purification method. google.com This involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution. For liquid products, vacuum distillation can be employed to separate the monomer based on its boiling point. finechem-mirea.ru

To prevent premature polymerization during storage or subsequent processing, inhibitors are often used. For the precursor, 4-vinylbenzyl chloride, passing the technical-grade material through an alumina (B75360) column is a standard procedure to remove inhibitors. acs.org

The table below summarizes common purification techniques used in the preparation of 4-VBA and related compounds.

| Purification Technique | Description | Purpose | Reference(s) |

| Solvent Extraction/Washing | Using an organic solvent (e.g., ether) to dissolve the product, followed by washing with water. | To remove inorganic salts and water-soluble impurities. | marquette.edu |

| Drying | Treating the organic solution with an anhydrous salt (e.g., Na₂SO₄). | To remove traces of water from the purified product solution. | marquette.edu |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | To isolate the monomer from by-products and starting materials with high purity. | nii.ac.jprsc.orggoogle.comtennessee.edursc.org |

| Recrystallization | Dissolving a solid in a solvent and allowing it to crystallize upon cooling. | To purify solid products. | google.com |

| Vacuum Distillation | Separation of liquids based on boiling points at reduced pressure. | To purify liquid monomers and remove non-volatile impurities. | finechem-mirea.ru |

| Inhibitor Removal | Passing the monomer or precursor through a column (e.g., alumina). | To remove polymerization inhibitors before use. | acs.org |

Yield Optimization and Scalability Considerations in 4-VBA Synthesis

Optimizing the reaction yield is crucial for making the synthesis of 4-VBA economically viable and sustainable. Several factors, including reaction conditions and choice of reagents, significantly influence the outcome.

The synthesis of 4-VBA from 4-vinylbenzyl chloride and potassium acetate in DMSO has been reported with a quantitative yield of 100%, indicating highly optimized conditions for that specific pathway. marquette.edu However, in other esterification reactions involving 4-vinylbenzyl chloride, yields can be lower due to competing side reactions. For example, the synthesis of a 4-vinylbenzyl-alanyl ester initially yielded only 40% due to the formation of by-products like 4-vinylbenzyl ethyl ether and 4-vinylbenzyl triethyl ammonium (B1175870) chloride when using triethylamine (B128534) as a base in ethanol. nii.ac.jp By switching the solvent to dimethylformamide (DMF) and using a weaker, inorganic base (sodium hydrogen carbonate), the yield was improved significantly to 76%. nii.ac.jp This demonstrates the critical role of the base and solvent system in minimizing side reactions and maximizing the yield of the desired ester.

General principles for optimizing esterification reactions, such as the synthesis of benzyl (B1604629) acetate, can also be applied to 4-VBA. Factors like the molar ratio of reactants, reaction time, temperature, and the type and amount of catalyst all play a role in maximizing conversion and yield. scispace.com

For industrial applications, the scalability of the synthesis is a major consideration. The ability to produce large quantities of the monomer safely and efficiently is essential. While direct studies on the large-scale production of 4-VBA are not widely published, the scalability of related processes provides insight. For instance, nitroxide-mediated polymerization (NMP), a technique used to polymerize monomers like 4-VBA, is noted for being an industrially scalable process. squarespace.com This implies that the infrastructure and methodologies for handling similar monomers on a large scale are established. Furthermore, processes for preparing porous polymer structures from 4-vinylbenzyl chloride have been identified as having the potential for scaling up to mass production. google.com

The following table outlines key factors for optimizing the yield of 4-VBA.

| Factor | Influence on Yield | Optimization Strategy | Reference(s) |

| Base/Catalyst | The choice of base or catalyst can promote the desired reaction or lead to side products. | Select a base that is strong enough to deprotonate the carboxylic acid (or acetate source) but not so strong as to cause side reactions with the solvent or substrate. | nii.ac.jp |

| Solvent System | The solvent affects the solubility of reactants and can participate in side reactions. | Choose a solvent that dissolves all reactants and is inert under the reaction conditions. Aprotic polar solvents like DMSO or DMF are often effective. | marquette.edunii.ac.jp |

| Temperature | Reaction rates increase with temperature, but higher temperatures can also promote side reactions and polymerization. | Operate at the lowest temperature that allows for a reasonable reaction rate. | marquette.edu |

| Reactant Ratio | Using an excess of one reactant can drive the equilibrium towards the product. | The optimal molar ratio of acetate source to 4-vinylbenzyl chloride should be determined experimentally. | scispace.com |

| Inhibitor | Prevents unwanted polymerization of the vinyl group during synthesis. | Add a small amount of a suitable polymerization inhibitor (e.g., t-butylcatechol). | marquette.edu |

Regioselective Synthesis of 4-VBA Isomers

Regioselectivity in the synthesis of vinylbenzyl acetate refers to the ability to selectively produce a specific isomer, namely 2-vinylbenzyl acetate (ortho), 3-vinylbenzyl acetate (meta), or this compound (para). The vast majority of literature focuses on the para-isomer (4-VBA) due to the commercial availability and common synthetic pathways leading to its precursor, 4-vinylbenzyl chloride.

The synthesis of specific isomers of vinylbenzyl acetate is fundamentally dependent on the synthesis of the corresponding regioisomers of the starting materials, such as vinylbenzyl alcohol or vinylbenzyl chloride. The regiochemistry is typically established during the synthesis of these precursors. For example, the chloromethylation of styrene (B11656), a potential route to vinylbenzyl chloride, can produce a mixture of ortho and para isomers. Separating these precursors is essential for synthesizing a pure regioisomer of 4-VBA.

While research specifically detailing the regioselective synthesis of 2-VBA or 3-VBA is limited, studies on related substituted styrenes provide a framework for how this could be achieved. The synthesis of 2-(4-Vinylbenzyl)pyridine, for instance, demonstrates a clear, multi-step pathway to a specific isomer of a vinylbenzyl derivative. rsc.org

The importance of controlling regiochemistry is highlighted in polymer science, where the position of the functional group on the monomer can significantly impact the properties of the resulting polymer. For example, research on polymers made from different regioisomers of O-(4-Vinylbenzyl ether)-α,α-trehalose showed that while all isomers could be polymerized, their conformational flexibility differed, which could influence their application. escholarship.org This underscores the potential value of developing synthetic routes to pure ortho and meta isomers of vinylbenzyl acetate to explore new materials with unique properties.

The challenge in the regioselective synthesis of vinylbenzyl compounds lies in controlling the substitution pattern on the aromatic ring. Methods that offer high regioselectivity, such as directed ortho-metalation followed by functionalization, could potentially be adapted to produce 2-vinylbenzyl alcohol, which could then be acetylated to 2-vinylbenzyl acetate. Similarly, specific multi-step syntheses starting from precursors like 3-bromostyrene (B1266119) could yield the meta isomer. However, these routes are often more complex and less economical than the established pathways to the 4-isomer.

Polymerization Mechanisms and Kinetics of 4 Vinylbenzyl Acetate

Homopolymerization of 4-Vinylbenzyl Acetate (B1210297)

Homopolymerization is the process where a single type of monomer, in this case, 4-vinylbenzyl acetate, links together to form a polymer. The resulting polymer, poly(this compound), possesses a repeating unit derived from the 4-VBA monomer. The characteristics of this polymer are highly dependent on the polymerization method employed.

Free Radical Polymerization (FRP)

Free radical polymerization is a widely utilized and straightforward method for polymerizing vinyl monomers like this compound. univook.comresearchgate.net The process is initiated by free radicals that attack the carbon-carbon double bond of the vinyl group, leading to the formation of a long polymer chain. univook.com

The initiation of free radical polymerization involves the generation of free radicals from an initiator molecule. A common and effective initiator for this process is 2,2′-azobis(2-methylpropionitrile) (AIBN). researchgate.netlibretexts.org When heated, AIBN decomposes, breaking the relatively weak C-N bonds to form two isobutyronitrile (B166230) radicals and a stable nitrogen gas molecule. libretexts.org

These isobutyronitrile radicals are effective at initiating polymerization because they are tertiary and thus relatively stable. libretexts.org The initiation step proceeds with regioselectivity, where the radical attacks the less substituted carbon of the vinyl group in this compound. This addition results in the formation of a more stable benzylic radical, which is stabilized by resonance with the adjacent benzene (B151609) ring. libretexts.org The choice of initiator is critical; for instance, while AIBN is suitable, other initiators like benzoyl peroxide (BPO) can also be used, which decomposes to form phenyl radicals that can initiate polymerization. libretexts.org

The interaction between the initiator radical and the monomer is a key step. The carbon atom of the vinyl CH₂ group is the primary target for radical initiation. This interaction leads to the generation of a monomer radical, which then propagates the polymer chain. nih.gov

Following initiation, the propagation phase involves the sequential addition of monomer molecules to the growing polymer chain. The newly formed benzylic radical from the initiation step adds to another 4-VBA monomer, regenerating the benzylic radical at the new chain end. This process repeats, leading to the rapid growth of the polymer chain. libretexts.org

Termination of the growing polymer chains can occur through two primary mechanisms: combination (or coupling) and disproportionation. In combination, two growing polymer radicals join to form a single, longer polymer chain. In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. The specific termination mechanism that predominates can be influenced by the reaction conditions and the nature of the monomer.

The rate of polymerization and the final monomer conversion are significantly influenced by various reaction conditions. univook.com Key factors include:

Temperature: Higher temperatures generally lead to a faster rate of polymerization by increasing the rate of initiator decomposition and the propagation rate constant. However, excessively high temperatures can also increase the rate of termination reactions and may lead to side reactions, potentially reducing the molecular weight and broadening the molecular weight distribution of the polymer. univook.com

Initiator Concentration: Increasing the initiator concentration typically results in a higher polymerization rate because more initiating radicals are generated. However, this can also lead to the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight of the resulting polymer.

Solvent: The choice of solvent can affect the polymerization kinetics. The solvent can influence the solubility of the monomer and the resulting polymer, as well as the reactivity of the propagating radicals. univook.com For some free radical polymerizations, the addition of a polar solvent can help to decrease the polymerization rate and achieve a more controlled process. researchgate.net

Interactive Table:

Table 1: Influence of Reaction Conditions on Free Radical Polymerization of this compound| Parameter | Effect on Polymerization Rate | Effect on Monomer Conversion | Effect on Molecular Weight |

|---|---|---|---|

| Increasing Temperature | Increases | Generally Increases (up to a point) | Can Decrease |

| Increasing Initiator Concentration | Increases | Increases | Decreases |

| Solvent Polarity | Can Increase or Decrease | Varies | Varies |

Controlled/Living Polymerization Techniques

To achieve greater control over the polymer architecture, such as molecular weight, molecular weight distribution (polydispersity), and end-group functionality, controlled/living polymerization techniques are employed. univook.comsquarespace.com These methods minimize irreversible termination and chain transfer reactions that are common in conventional free radical polymerization.

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization method that has been successfully applied to the polymerization of styrenic monomers, including derivatives like this compound. univook.comrsc.orgbohrium.com ATRP is based on a reversible equilibrium between active propagating radicals and dormant species. This equilibrium is typically catalyzed by a transition metal complex, most commonly a copper complex. researchgate.net

The general mechanism for ATRP involves the reversible activation of a dormant alkyl halide species (the initiator) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a propagating radical and the transition metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The propagating radical can then add monomer units. The key to the control in ATRP is that the deactivation of the propagating radical by the higher oxidation state metal complex is rapid, reforming the dormant species. This keeps the concentration of active radicals low, thus suppressing termination reactions.

For the polymerization of styrenic monomers, a common catalyst system is CuBr complexed with a ligand such as bipyridine (bipy) or pentamethyldiethylenetriamine (PMDETA). researchgate.net The choice of initiator is also crucial, with compounds like 1-bromoethyl benzene being effective. researchgate.net

Research has shown that for inimers (molecules that can act as both initiator and monomer) like 4-vinylbenzyl 2-bromo-2-phenylacetate (VBBPA), ATRP can be used to synthesize polyesters. rsc.orgresearchgate.net In one study, the ATRPA (Atom Transfer Radical Polyaddition) of VBBPA was carried out in anisole (B1667542) at 40 °C using a CuBr₂/Cu(0)/dNBpy (4,4′-dinonyl-2,2′-bipyridine) catalyst system. researchgate.net The polymerization of another inimer, 4-vinylbenzyl 2-bromo-2-isobutyrate (VBBiB), was optimized at temperatures below 25 °C. rsc.org However, at higher temperatures (70 °C), this system showed self-degrading behavior due to lactonization. rsc.org

Interactive Table:

Table 2: Key Components and Conditions for ATRP of this compound Derivatives| Component | Example | Role |

|---|---|---|

| Monomer/Inimer | This compound, VBBPA, VBBiB | Building block of the polymer |

| Initiator | 1-Bromoethyl benzene, Alkyl halides | Provides the initial growing chain end |

| Catalyst | Cu(I)Br, Cu(0) | Activates the dormant species |

| Deactivator | Cu(II)Br₂ | Deactivates the propagating radical |

| Ligand | Bipyridine (bipy), PMDETA, dNBpy | Solubilizes and tunes the reactivity of the copper catalyst |

| Solvent | Anisole, Toluene | Dissolves reactants and influences reaction kinetics |

| Temperature | 25-70 °C | Affects polymerization rate and potential side reactions |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and widely used reversible-deactivation radical polymerization (RDRP) technique. tandfonline.com It allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures. tandfonline.comscispace.com The control over the polymerization is achieved by the addition of a RAFT agent, which is a thiocarbonylthio compound, to a conventional free-radical polymerization system.

The RAFT polymerization of this compound (4-VBAc) has been investigated to produce well-defined homopolymers and block copolymers. For instance, the polymerization of 4-VBAc can be mediated by a suitable RAFT agent, such as S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT), in the presence of a radical initiator like 2,2′-azobis(isobutyronitrile) (AIBN). scispace.com The living characteristics of the RAFT process for 4-VBAc are confirmed by the linear relationship between the number-average molecular weight (Mn) of the resulting polymer and the monomer conversion. scispace.com This indicates that the polymer chains grow at a constant rate and that the number of propagating chains remains constant throughout the polymerization.

Well-defined poly(this compound) can then be utilized as a macromolecular chain transfer agent (macro-CTA) for the subsequent RAFT polymerization of other monomers, such as styrene (B11656), to synthesize block copolymers. scispace.com The resulting block copolymers, for example, poly(this compound)-b-polystyrene, exhibit relatively low polydispersity, confirming the controlled nature of the polymerization process. scispace.com

The versatility of RAFT polymerization extends to its use in various polymerization systems, including emulsion polymerization, which is an environmentally friendly process using water as the dispersion medium. mdpi.com For instance, flame-retardant submicron particles have been synthesized via surfactant-free RAFT emulsion polymerization of a phosphorus-containing styrene derivative, diethyl-(4-vinylbenzyl) phosphate (B84403) (DEVBP), using a poly(ethylene glycol)-based trithiocarbonate (B1256668) (PEG-TTC) as a macro-RAFT agent. mdpi.com

Table 1: RAFT Polymerization of 4-Vinylbenzaldehyde (a related monomer)

| Entry | [Monomer]₀/[CTA]₀/[I]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC, Da) | PDI |

| 1 | 100/1.0/0.1 | 1,4-Dioxane | 75 | 7.5 | 45 | 6,200 | 1.15 |

| 2 | 150/1.0/0.1 | 1,4-Dioxane | 75 | 15 | 68 | 10,300 | 1.17 |

| 3 | 200/1.0/0.1 | 2-Butanone | 70 | 22.5 | 76 | 15,800 | 1.16 |

Data adapted from a study on 4-vinylbenzaldehyde, a structurally similar monomer, to illustrate typical RAFT polymerization conditions and outcomes. scispace.com

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another prominent reversible-deactivation radical polymerization (RDRP) technique that enables the synthesis of well-defined polymers. sci-hub.redtandfonline.com This method relies on the reversible termination of growing polymer chains by stable nitroxide radicals. The key to NMP is the dynamic equilibrium between dormant species (alkoxyamines) and active species (propagating radicals and nitroxides), which allows for controlled chain growth.

While initially limited to styrenic monomers using TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), the development of second-generation nitroxides like SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) has expanded the scope of NMP to include a wider range of monomers. mdpi.com The successful controlled polymerization of methacrylates, for example, has been achieved by using a small amount of a controlling comonomer like styrene. mdpi.com

The synthesis of block copolymers containing poly(this compound) can be achieved using NMP. For instance, an amphiphilic triblock copolymer of polystyrene and poly(4-vinylbenzyl glucoside) was synthesized via TEMPO-mediated living radical polymerization. researchgate.net In this process, a prepolymer of poly(4-vinylbenzyl glucoside peracetate) with TEMPO moieties at both chain ends was first synthesized. researchgate.net This macroinitiator was then used to polymerize styrene, resulting in a triblock copolymer. researchgate.net Subsequent deacetylation yielded the final amphiphilic block copolymer. researchgate.net

NMP has also been employed to create photoresist materials with narrow molecular weight distributions. mdpi.com Statistical copolymerizations of functional monomers with controlling comonomers like styrene or p-acetoxystyrene, using a unimolecular initiator such as BlocBuilder®, have been successfully performed. mdpi.com

Table 2: Molecular Characterization of Random Copolymers Synthesized by NMP

| Copolymer | Controlling Comonomer (mol%) | Mₙ (Da) | PDI |

| P(NLAM-co-ST) | 5 | 12,000 | 1.35 |

| P(NLAM-co-AcOST) | 10 | 10,500 | 1.40 |

| P(NLAM-co-VN) | 5 | 11,200 | 1.38 |

| P(NLAM-co-PFS) | 10 | 9,800 | 1.42 |

Data adapted from a study on the NMP of 5-methacryloyloxy-2,6-norboranecarbolactone (NLAM) with various controlling comonomers to illustrate typical outcomes. mdpi.com

Living Anionic Polymerization

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures, including controlled molecular weights and narrow molecular weight distributions. This method is characterized by the absence of chain-terminating side reactions, allowing polymer chains to grow until all the monomer is consumed.

While elevated temperatures required for some controlled radical polymerizations can lead to the thermal autopolymerization of certain styrenic monomers, living anionic polymerization offers a viable alternative. rsc.org For instance, the living anionic polymerization of 4-vinylbenzyl piperidine, a structurally related monomer to this compound, has been successfully demonstrated. rsc.orgrsc.org This approach overcomes the challenges of thermal autopolymerization and allows for the synthesis of polymers with predictable molecular weights and narrow polydispersities. rsc.orgrsc.org

The living anionic polymerization of protected functional monomers is a common strategy to prevent side reactions with the anionic propagating center. For example, tert-butyl 4-vinylbenzoate has been polymerized via living anionic polymerization. acs.org This suggests that this compound, with its ester group, could potentially be polymerized using a similar approach, provided the ester group is stable under the anionic polymerization conditions or is suitably protected.

The success of living anionic polymerization relies on stringent reaction conditions, including high-purity reagents and an inert atmosphere to prevent termination of the living anionic species. The initiation is typically carried out using organolithium compounds, such as sec-butyllithium, in a non-polar solvent like cyclohexane. rsc.org

Copolymerization of this compound

Copolymerization with Styrenic Monomers

Copolymerization of this compound with styrenic monomers, such as styrene, is a significant route to introduce functional groups into polystyrene-based materials. The resulting copolymers combine the properties of polystyrene with the reactivity of the benzyl (B1604629) acetate group, which can be further modified.

The copolymerization can be carried out using various techniques, including conventional free-radical polymerization. For example, copolymers of 4-methylstyrene, vinyl benzyl acetate, and vinyl benzyl nitrate (B79036) have been synthesized. collectionscanada.gc.ca The benzyl acetate group in such terpolymers can be displaced by other functional groups through subsequent chemical reactions. collectionscanada.gc.ca

Reactivity Ratios and Their Determination

The reactivity ratios of comonomers in a copolymerization system are crucial parameters that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. The determination of these ratios is essential for predicting the composition and microstructure of the resulting copolymer.

Several methods are available for determining reactivity ratios, including the simplified Jaacks method, which is applicable when one monomer is used in large excess. researchgate.net The reactivity ratios for the copolymerization of styrene and vinylbenzyl chloride, a closely related monomer to this compound, have been reported as r₁(styrene) = 0.62 and r₂(vinylbenzyl chloride) = 1.12. marquette.edu This indicates that a propagating chain ending in a styrene unit prefers to add a vinylbenzyl chloride monomer, while a chain ending in vinylbenzyl chloride has a slight preference for adding another vinylbenzyl chloride monomer. These values suggest that the copolymer will have a tendency towards a blocky or alternating structure rather than a purely random one.

The Alfrey-Price Q-e scheme provides a semi-empirical method to estimate reactivity ratios based on parameters that represent the general reactivity (Q) and polarity (e) of the monomers. free.fr

Sequence Distribution and Microstructure Analysis in Copolymers

The sequence distribution of monomer units along a copolymer chain significantly influences its properties. The arrangement of monomers can be random, alternating, blocky, or gradient. ippi.ac.ir The sequence distribution is determined by the reactivity ratios of the comonomers and the feed composition.

Various analytical techniques are employed to characterize the microstructure of copolymers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for determining the copolymer composition and, in some cases, the sequence distribution through the analysis of different triad (B1167595) or pentad sequences. researchgate.net

Tandem mass spectrometry (MS/MS) has also emerged as a valuable technique for the sequence analysis of styrenic copolymers. nih.gov By analyzing the fragmentation patterns of copolymer chains, it is possible to differentiate between random, blocky, and tapered structures and to determine the specific locations of comonomer units along the polymer chain. nih.gov For instance, studies on copolymers of styrene with dimethylsilylstyrene have shown that MS/MS can distinguish between a random distribution and a tapered block structure. nih.gov

Chemical methods can also provide insights into the sequence distribution. For example, the extent of lactonization in a hydrolyzed vinyl acetate/maleic anhydride (B1165640) copolymer has been used to infer its highly alternating structure. sci-hub.se

Copolymerization with Acrylic Monomers

The copolymerization of this compound (4-VBAc) with acrylic monomers is a versatile method for synthesizing polymers with tailored properties. This process leverages the distinct characteristics of both vinyl and acrylate (B77674) monomers to create materials with enhanced flexibility, adhesion, and water resistance. gantrade.commcpolymers.com The inclusion of acrylic monomers like butyl acrylate, methyl methacrylate (B99206) (MMA), or 2-hydroxyethyl acrylate (HEA) into the polymer backbone can significantly modify the final properties of the resulting copolymer. mcpolymers.comresearchgate.netresearchgate.net

The reactivity of vinyl acetate monomers in copolymerization with acrylates is well-documented, providing a basis for understanding the behavior of 4-VBAc. ethernet.edu.etroutledge.com Generally, vinyl acrylic emulsions are noted for their economical price and extensive use in applications like interior paints and adhesives, where adhesion to substrates like wood is crucial. mcpolymers.com The acrylate comonomer enhances flexibility and water resistance. gantrade.commcpolymers.com For instance, copolymers of 4-vinylbenzyl chloride (a closely related precursor to 4-VBAc) with MMA have been synthesized via free radical polymerization to create functional materials. researchgate.net Similarly, terpolymers incorporating 4-vinylbenzyl chloride, styrene, and 2-hydroxyethyl acrylate (HEA) have been developed for specialized applications such as anion-exchange membranes. researchgate.net

The properties of these copolymers can be finely tuned by adjusting the monomer feed ratio and polymerization conditions. The resulting materials often exhibit a combination of properties derived from each monomeric unit.

Table 1: Examples of 4-Vinylbenzyl Derivative Copolymerization with Acrylic Monomers

| 4-Vinylbenzyl Derivative | Acrylic Comonomer | Polymerization Method | Resulting Polymer/Application | Reference |

| 4-Vinylbenzyl chloride (VBC) | Methyl methacrylate (MMA) | Free Radical Polymerization | P(MMA-co-VBC) for functional materials | researchgate.net |

| 4-Vinylbenzyl chloride (VBC) | 2-hydroxyethyl acrylate (HEA) | Free Radical Polymerization | VBC-co-St-co-HEA terpolymer for anion-exchange membranes | researchgate.net |

| Vinyl Acetate (VA) | Butyl Acrylate (BA) | Semicontinuous Emulsion Polymerization | Poly(vinyl acetate-co-butyl acrylate) latexes | researchgate.net |

| Vinyl Acetate (VA) | Acrylic Esters | Emulsion Copolymerization | Vinyl acetate-acrylic copolymer latices for adhesives and paints | ethernet.edu.et |

Copolymerization with Biologically Relevant Monomers (e.g., heparin derivatives)

The development of biocompatible materials is a significant area of polymer science, and the copolymerization of vinyl monomers with biologically relevant molecules is a key strategy. Specifically, creating heparin-analogous polymers can impart anticoagulant properties to materials, making them suitable for medical devices that come into contact with blood. nih.govgoogle.com

The process often involves the synthesis of a vinyl monomer that mimics the structure of heparin's repeating units. For example, sugar-like structures can be attached to a vinylphenyl group. google.com These specialized monomers are then polymerized, either as homopolymers or as copolymers, to produce materials with heparin-like activity. google.com The resulting polymers can have molecular weights ranging from 5,000 to 1,500,000 Da and have been shown to prolong thrombin time and partial thromboplastin (B12709170) time, indicating effective anticoagulant properties. google.com An alternative approach involves the covalent attachment of heparin itself to a pre-formed vinyl copolymer, such as an ethylene-vinyl alcohol copolymer, to achieve a high degree of hemocompatibility. nih.gov

Research in this area has focused on creating glycoconjugated monomers, such as 4-vinylbenzyl glucoside peracetate, which can be polymerized to form prepolymers that are then used to create more complex architectures like block copolymers. researchgate.netresearchgate.net

Table 2: Synthesis of Heparin-Analogous Copolymers

| Monomer/Polymer System | Strategy | Resulting Polymer Properties | Reference |

| Vinylphenyl-based sugar derivatives | Polymerization of monomers containing characteristic heparin groups | Molecular Weight: 50,000 - 800,000 Da; Anticoagulant activity | google.com |

| Ethylene-vinyl alcohol copolymer (EVAL) | Covalent bonding of heparin to the polymer backbone | High degree of haemocompatibility | nih.gov |

| 4-vinylbenzyl glucoside peracetate | Polymerization to form a glycoconjugated prepolymer | Precursor for amphiphilic triblock copolymers | researchgate.net |

Copolymerization in the Presence of Inhibitors and Retarders

In vinyl polymerization, inhibitors and retarders are chemical compounds added to prevent premature or uncontrolled polymerization, which can lead to dangerous exothermic reactions and thermal explosions. nih.gov An inhibitor's primary function is to react with and terminate propagating polymer chains, thus stopping or significantly slowing the polymerization rate. nih.govacs.org

The polymerization of vinyl monomers like styrene and vinyl acetate is highly exothermic. nih.gov Therefore, understanding the role of inhibitors is crucial for safe storage, transport, and handling. Common inhibitors used for vinyl monomers include phenolic compounds and quinones. nih.govacs.org The mechanism of inhibition typically involves the transfer of a hydrogen atom from the inhibitor molecule to the growing polymer radical, creating a non-reactive radical on the inhibitor and terminating the polymer chain.

While specific studies on the inhibition of this compound are not extensively detailed, the principles governing the inhibition of structurally similar monomers like styrene and vinyl acetate are directly applicable. acs.orgacs.org The effectiveness of an inhibitor depends on factors such as its concentration, the reaction temperature, and the specific monomer system.

Table 3: Common Inhibitor Classes for Vinyl Polymerization

| Inhibitor Class | Example | Mechanism of Action | Reference |

| Phenols | Hydroquinone (B1673460), Butylated hydroxytoluene (BHT) | Hydrogen atom transfer to terminate radical chains | nih.gov |

| Quinones | Benzoquinone | Reacts with radical species to form stable adducts | acs.org |

| Aromatic Nitro Compounds | Nitrobenzene | Act as radical scavengers | acs.org |

Impact of Polymerization Conditions on Polymer Architecture and Molecular Weight Control

The architecture and molecular weight of polymers derived from this compound are critically influenced by the polymerization conditions. Modern techniques in controlled radical polymerization (CRP), also known as living radical polymerization (LRP), offer precise control over these parameters. sigmaaldrich.com The three main CRP techniques are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com

These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Mw/Mn), and complex architectures such as block, graft, and star-shaped polymers. researchgate.netsigmaaldrich.commdpi.com Control is achieved by minimizing termination reactions and maintaining a constant number of active polymer chains throughout the process. google.com

Key polymerization conditions that can be manipulated to control the final polymer structure include:

Temperature: Affects the rates of initiation, propagation, and termination. In some systems, lower temperatures can lead to more linear polymer chains, while higher temperatures may promote branching. mdpi.com

Catalyst/Initiator System: The choice and concentration of the catalyst, initiator, and any associated ligands (as in ATRP) are fundamental to controlling the polymerization. sigmaaldrich.commdpi.com

Solvent: The solvent can influence the solubility of the growing polymer and the reactivity of the catalytic system. mdpi.com

Monomer and Initiator Concentration: The ratio of monomer to initiator is a primary determinant of the final molecular weight. google.com

For example, using TEMPO-mediated NMP, a poly(4-vinylbenzyl glucoside peracetate) macroinitiator was synthesized with a specific molecular weight (Mw) of 8500 and a narrow polydispersity (Mw/Mn) of 1.09. researchgate.net This well-defined prepolymer was then used to create a triblock copolymer. researchgate.net Similarly, self-condensing vinyl polymerization (SCVP) of styrenic inimers (molecules that are both initiator and monomer) can produce hyperbranched polymers, where the degree of branching can be tuned by adjusting reaction temperature and deactivator concentration. mdpi.com

Table 4: Effect of Polymerization Conditions on Polymer Properties

| Polymerization Technique | Monomer System | Key Condition(s) | Resulting Architecture | Molecular Weight (M) / PDI (Mw/Mn) | Reference |

| TEMPO-mediated NMP | 4-Vinylbenzyl glucoside peracetate | Initiator: α,α′-bis(TEMPO)-1,4-diethylbenzene; T=125 °C | Linear Macroinitiator | Mw = 8,500; Mw/Mn = 1.09 | researchgate.net |

| SCVP-ATRP | Styrenic AB* inimer | Low temperature, high Cu(II) deactivator | Linear Polymer (LP1) | - | mdpi.com |

| SCVP-ATRP | Styrenic AB* inimer | High temperature, low Cu(II) deactivator | Branched Polymer | - | mdpi.com |

| NMP | Styrenic AB* inimer | T=130 °C | Hyperbranched Polymer | Mn = 6,000; Mw/Mn = 1.40 | mdpi.com |

Chemical Transformations and Post Polymerization Modifications of Poly 4 Vinylbenzyl Acetate

Hydrolysis of Poly(4-Vinylbenzyl Acetate) to Poly(4-Vinylbenzyl Alcohol)

One of the most significant transformations of poly(this compound) is its hydrolysis to yield poly(4-vinylbenzyl alcohol). google.com This reaction effectively converts the hydrophobic acetate (B1210297) polymer into a more hydrophilic alcohol-functionalized polymer, significantly altering its physical and chemical properties. The resulting poly(4-vinylbenzyl alcohol) is a valuable material used in applications such as photoresist formulations and as undercoat layers in imaging members. mdpi.com

The hydrolysis of poly(this compound) under basic conditions, a process known as saponification, follows a well-established mechanism for ester hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol (now part of the polymer backbone) and an acetate salt.

While specific kinetic studies on poly(this compound) are not extensively detailed in the provided literature, analogous studies on poly(vinyl acetate) (PVAc) offer significant insights. The base-catalyzed hydrolysis of PVAc is considerably faster than the acid-catalyzed reaction. dtu.dk Acid-catalyzed hydrolysis of PVAc in a water/acetic acid medium has been found to follow pseudo-first-order kinetics, with a rate coefficient significantly lower than that of the base-catalyzed reaction. dtu.dk For instance, one study determined the rate coefficient for the acid-catalyzed reaction to be approximately 3.4 x 10⁻⁶ /sec. dtu.dk This difference is attributed to the greater stability of the intermediates in the base-catalyzed pathway. dtu.dk The hydrolysis is an equilibrium reaction, but high degrees of conversion, exceeding 85-95%, can be achieved by manipulating reaction conditions. google.com

A variety of basic catalysts can be employed to facilitate the hydrolysis of poly(this compound).

Basic Catalysts: Alkali metal hydroxides, such as potassium hydroxide (KOH) and sodium hydroxide (NaOH), are common and effective catalysts for this saponification. mdpi.comnih.gov They provide the hydroxide ions necessary to initiate the nucleophilic attack on the ester's carbonyl group.

Quaternary Ammonium (B1175870) Salts: These compounds, such as tetrabutylammonium (B224687) bromide, can act as phase-transfer catalysts (PTCs). researchgate.net In polymer hydrolysis, PTCs are particularly useful as they can enhance the reaction rate by facilitating the transfer of the hydroxide anion from an aqueous phase (or solid phase) to the organic phase where the polymer is dissolved. researchgate.net A patent for the hydrolysis of poly(this compound) explicitly mentions the use of quaternary ammonium salts as the basic catalyst. google.com Research on the hydrolysis of other polyesters, like poly(ethylene terephthalate) (PET), has shown that quaternary ammonium salts can function as dual-functioning catalysts, both activating the polymer for hydrolysis and acting as a PTC. google.com The structure of the quaternary salt, particularly the length of the alkyl chains, influences its catalytic efficacy. researchgate.net

| Catalyst Type | Example(s) | Role/Function | Reference |

|---|---|---|---|

| Basic Catalyst | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Provides hydroxide ions for saponification. | mdpi.comnih.gov |

| Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salts (e.g., tetrabutylammonium bromide) | Enhances reaction rate by facilitating reactant transfer between phases. | google.comresearchgate.net |

The choice of solvent is critical for a successful and efficient hydrolysis reaction. The ideal solvent must be able to dissolve the starting polymer (poly(this compound)), the catalyst, and the final product (poly(4-vinylbenzyl alcohol)) to maintain a homogeneous reaction mixture. google.com

Tetrahydrofuran (THF) and pyridine (B92270) are cited as effective organic solvents for this process. google.com Maintaining a single phase ensures that the reactants are in close proximity, which is essential for an optimal reaction rate. mdpi.com The concentration of the polymer in the solvent also plays a role; highly dilute solutions can decrease the reaction rate, while overly concentrated solutions can lead to handling difficulties. mdpi.com A patent specifies a molar ratio of solvent to poly(this compound) ranging from 100:1 to 4:1, with a preferred range of 20:1 to 8:1, to achieve an optimum rate of hydrolysis. mdpi.com

| Parameter | Range | Preferred Range | Reference |

|---|---|---|---|

| Temperature | 40°C to 100°C | 60°C to 70°C | mdpi.com |

| Reaction Time | 1 hour to 6 hours | - | mdpi.com |

| Solvent-to-Polymer Molar Ratio | 100:1 to 4:1 | 20:1 to 8:1 | mdpi.com |

Achieving a specific degree of hydrolysis is often necessary to obtain a copolymer with a desired balance of hydrophobic and hydrophilic properties. The extent of hydrolysis can be precisely controlled by adjusting several reaction parameters.

The key factors influencing the degree of hydrolysis include:

Reaction Time: Stopping the reaction at different time points allows for the isolation of polymers with varying percentages of hydrolyzed acetate groups.

Temperature: Lower temperatures generally slow down the reaction, providing a larger window for control, while higher temperatures accelerate it. mdpi.com

Catalyst Concentration: The amount of catalyst can be adjusted to control the reaction rate. mdpi.com

Stoichiometry: The molar ratio of the hydrolyzing agent (e.g., KOH) to the acetate repeating units in the polymer dictates the theoretical maximum degree of hydrolysis.

By carefully managing these variables, it is possible to synthesize a range of poly(this compound-co-4-vinylbenzyl alcohol) copolymers with tailored properties. The resulting polymer's glass transition temperature (Tg) is also dependent on the extent of conversion, typically ranging from 110°C to 160°C. mdpi.com

Functionalization of the Acetate Group and Vinyl Group

Beyond complete or partial hydrolysis, the acetate and vinyl groups on the polymer offer sites for further functionalization, although the provided search results focus primarily on the acetate group.

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. This process can be catalyzed by acids, bases, or enzymes. For poly(this compound), this provides a pathway to introduce different functional groups onto the polymer backbone by reacting it with various alcohols.

While specific examples of acid or base-catalyzed transesterification of poly(this compound) are not detailed in the search results, the general principles apply. More detailed research has been conducted on enzyme-catalyzed transesterification of similar polymers. For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to effectively catalyze the transesterification of copolymers containing 1-(4-vinylphenyl)ethan-1-ol with vinyl acetate. mdpi.com In such enzymatic reactions, the use of vinyl esters as acyl donors is advantageous because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible. mdpi.com The structure of the alcohol used for the transesterification is a key parameter, with less sterically hindered, straight-chain alcohols generally showing better conversion rates. mdpi.com

"Click" Chemistry Approaches for Post-Functionalization

"Click" chemistry encompasses a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.gov One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage. organic-chemistry.orgsci-hub.st This approach is highly valuable for the post-polymerization functionalization of polymers. nih.govacs.org

For poly(this compound), a common strategy involves converting the polymer into a form that contains either azide (B81097) or alkyne functionalities. This can be achieved by first polymerizing a precursor monomer, such as 4-vinylbenzyl azide, or by modifying the poly(this compound) after polymerization. researchgate.net For instance, the acetate groups on the polymer can be hydrolyzed to hydroxyl groups, which are then converted to azide groups. This azide-functionalized polymer can then react with various alkyne-containing molecules via the CuAAC reaction, allowing for the attachment of a wide range of functionalities. researchgate.net The reaction is known for its high yield and tolerance of various functional groups, making it a robust method for creating tailored polymeric materials. organic-chemistry.org

The versatility of click chemistry extends beyond CuAAC to other reactions like the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields a different regioisomer of the triazole product. organic-chemistry.org However, the application of metal-catalyzed click reactions in biomedical fields can be limited by concerns over metal toxicity. nih.gov Light-triggered click reactions, such as those involving tetrazoles, offer an alternative that provides spatiotemporal control over the functionalization process. nih.gov

Table 1: Key Features of Azide-Alkyne Cycloaddition for Polymer Functionalization

| Feature | Description | Reference |

|---|---|---|

| High Efficiency | Reactions proceed to high yields, often near-quantitative. | nih.govorganic-chemistry.org |

| Selectivity | The reaction is highly specific between azide and alkyne groups, avoiding side reactions. | nih.gov |

| Mild Conditions | Typically performed at or near room temperature in benign solvents, including water. | organic-chemistry.org |

| Versatility | Allows for the introduction of a wide array of functional groups. | researchgate.netnih.gov |

| Robustness | Tolerant to a wide range of other functional groups present in the polymer or the molecule being attached. | organic-chemistry.org |

Thiol-Ene Reactions of Vinylbenzyl Esters

The thiol-ene reaction is another powerful "click" reaction that proceeds via a radical-based mechanism, typically initiated by UV light or a thermal initiator. mdpi.comdiva-portal.org This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (ene). core.ac.uk The vinyl groups present in the repeating units of poly(this compound) are suitable substrates for this transformation.

The process involves the generation of a thiyl radical, which then adds to the vinyl group of the polymer. A subsequent chain transfer step with another thiol molecule yields the final product and regenerates the thiyl radical, propagating the chain reaction. core.ac.uk This method has been demonstrated effectively with heparin 4-vinylbenzyl ester, where various thiols like L-cysteine, octyl mercaptan, and 4-aminothiophenol (B129426) were successfully added to the vinylbenzyl moiety. mdpi.com The reaction progress can be monitored by techniques such as NMR spectroscopy, observing the disappearance of the vinylic proton signals. mdpi.com

The efficiency of the thiol-ene reaction makes it a valuable tool for modifying polymers like poly(this compound), enabling the attachment of biomolecules, drugs, or other functional moieties that contain a thiol group. researchgate.net

Other Derivatizations of the Acetate and Vinyl Moieties

Beyond click chemistry, the acetate and vinyl groups of poly(this compound) can undergo a variety of other chemical transformations.

Acetate Group Derivatization: The most common derivatization of the acetate group is its hydrolysis to a hydroxyl group, converting poly(this compound) into poly(4-vinylbenzyl alcohol). This transformation is typically achieved under basic or acidic conditions. The resulting poly(4-vinylbenzyl alcohol) is a versatile intermediate. For example, the hydroxyl groups can be further reacted to introduce other functionalities. Enzymes, such as Candida antarctica lipase B (CALB), can also be used to catalyze the transesterification of acetate groups, offering a green and selective method for modification. mdpi.com

Vinyl Group Derivatization: The vinyl group, an alkene functionality, is susceptible to a range of addition reactions. While the thiol-ene reaction is a prominent example, other derivatizations are also possible, drawing from the rich chemistry of alkenes. These include:

Epoxidation: Reaction with a peroxy acid can convert the vinyl group into an epoxide, a reactive functional group that can be subsequently opened by various nucleophiles.

Hydrogenation: The double bond can be reduced to a single bond, yielding a saturated polymer, poly(4-ethylbenzyl acetate).

Halogenation: Addition of halogens like bromine or chlorine across the double bond would introduce dihalide functionalities.

The vinyl group also allows for copolymerization with a variety of other monomers, such as acrylates and styrenes, to create copolymers with a range of properties. google.comgoogleapis.com

Grafting and Surface Modification Techniques Utilizing Poly(this compound)

Poly(this compound) and its derivatives are excellent candidates for creating graft copolymers and for modifying surfaces due to their reactive handles.

Graft Copolymer Synthesis (e.g., poly(4-vinylbenzyl-g-β-butyrolactone))

Graft copolymers can be synthesized by growing polymer chains from the backbone of a pre-existing polymer. In the case of poly(this compound), the acetate groups can be modified to create initiation sites for a secondary polymerization.

To synthesize a graft copolymer like poly(4-vinylbenzyl-g-β-butyrolactone), one would first hydrolyze the acetate groups of poly(this compound) to yield poly(4-vinylbenzyl alcohol). The resulting hydroxyl groups on the polymer backbone can then act as initiators for the ring-opening polymerization (ROP) of β-butyrolactone. The ROP of lactones like γ-butyrolactone can be catalyzed by various systems, including organic bases, to produce biodegradable polyester (B1180765) grafts. rsc.orggoogle.com This "grafting-from" approach allows for the synthesis of well-defined graft copolymers with a polyester, such as poly(β-butyrolactone), grafted onto the polystyrene-based backbone. This combines the properties of both polymers, potentially leading to materials with unique thermal and mechanical properties, as well as biodegradability.

Surface-Initiated Polymerization

Surface-initiated polymerization (SIP) is a powerful technique for creating dense polymer brushes on a substrate, which can dramatically alter the surface properties. acs.orgupc.edu This "grafting from" method can be applied using derivatives of poly(this compound). nih.gov

A common strategy involves modifying a surface with initiator molecules and then polymerizing monomers from these sites. Alternatively, a polymer can be attached to a surface. For instance, a derivative of poly(this compound), poly(4-vinylbenzyl chloride), is frequently used to initiate surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.net The chloromethyl groups on the polymer act as initiators for the polymerization of a second monomer, leading to the growth of polymer brushes from the surface-anchored backbone. researchgate.net

To utilize poly(this compound) for this purpose, it would first need to be chemically modified. For example, the acetate groups could be converted into a functional group capable of initiating a controlled radical polymerization, such as an ATRP initiator. By anchoring this modified polymer to a surface, it can then be used to initiate the polymerization of other monomers, creating a well-defined polymer brush layer. acs.org This technique allows for precise control over the thickness, density, and composition of the grafted polymer chains, enabling the tailoring of surface properties for a wide range of applications. upc.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Vinylbenzyl azide |

| 4-Vinylbenzyl chloride |

| 4-aminothiophenol |

| Acetic acid |

| Acrylate (B77674) |

| Alkyne |

| Azide |

| β-butyrolactone |

| Candida antarctica lipase B (CALB) |

| Epoxide |

| γ-butyrolactone |

| Heparin 4-vinylbenzyl ester |

| L-cysteine |

| Octyl mercaptan |

| Poly(4-ethylbenzyl acetate) |

| Poly(4-vinylbenzyl alcohol) |

| Poly(4-vinylbenzyl chloride) |

| Poly(4-vinylbenzyl-g-β-butyrolactone) |

| Poly(β-butyrolactone) |

| Polyester |

| Polystyrene |

| Styrene (B11656) |

| Tetrazole |

| Thiol |

Advanced Spectroscopic and Chromatographic Characterization of 4 Vinylbenzyl Acetate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of 4-vinylbenzyl acetate (B1210297) and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the chemical structure, determine copolymer compositions, and quantify the extent of chemical modifications.

The ¹H NMR spectrum of 4-vinylbenzyl acetate exhibits characteristic signals that correspond to the different types of protons present in the molecule. The vinyl group protons typically appear as a set of multiplets in the olefinic region. Specifically, the proton on the carbon double-bonded to the benzene (B151609) ring (CH=CH₂) shows a doublet of doublets, while the two terminal vinyl protons (CH=CH₂) also appear as distinct multiplets. The benzylic protons (-CH₂-) of the acetate group resonate as a singlet, and the aromatic protons show characteristic patterns in the aromatic region of the spectrum. The methyl protons of the acetate group also produce a distinct singlet.

Similarly, the ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a separate resonance, allowing for unambiguous structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Monomer

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinyl (CH=CH₂) | 6.68 (dd) | 136.5 |

| Vinyl (CH=CH₂) | 5.72 (dd), 5.21 (dd) | 114.0 |

| Aromatic (C₆H₄) | 7.28-7.36 (m) | 126.0-137.0 |

| Benzyl (B1604629) (-CH₂-) | 5.09 (s) | 66.0 |

| Acetate (-C(O)CH₃) | 2.11 (s) | 21.0 |

| Acetate (-C(O)CH₃) | --- | 170.7 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Upon polymerization, the characteristic signals of the vinyl group disappear from the NMR spectra, while the signals corresponding to the polymer backbone appear, typically as broad multiplets.

¹H NMR spectroscopy is a widely used and accurate method for determining the composition of copolymers containing this compound units. researchgate.netfinechem-mirea.ru By integrating the signals corresponding to the unique protons of each monomer unit in the copolymer, the molar ratio of the different monomers can be calculated. magritek.com For instance, in a copolymer of this compound and another monomer like styrene (B11656), the relative areas of the benzylic proton signal of the this compound unit and a characteristic signal from the styrene unit can be used to determine the copolymer composition. finechem-mirea.rufinechem-mirea.ru This method is crucial for understanding how the monomer feed ratio influences the final copolymer composition and for correlating the composition with the resulting material properties.

NMR spectroscopy is also invaluable for monitoring and quantifying chemical transformations of the functional groups in poly(this compound). A common modification is the saponification (hydrolysis) of the acetate group to a hydroxyl group, yielding poly(4-vinylbenzyl alcohol). google.com The degree of saponification can be precisely determined by comparing the integrals of the signals corresponding to the acetate group's methyl protons and the newly formed hydroxyl proton or the benzylic protons adjacent to the alcohol. finechem-mirea.rugoogle.com For example, the disappearance of the acetate methyl signal and the appearance of a new signal for the hydroxyl group can be monitored to track the reaction progress to completion. finechem-mirea.rugoogle.com This quantitative analysis is essential for tailoring the hydrophilicity and other properties of the resulting polymer.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound and its polymers. researchgate.netrsc.org The FT-IR spectrum of the monomer shows characteristic absorption bands for the vinyl group (C=C stretching and =C-H bending), the ester carbonyl group (C=O stretching), and the C-O stretching of the acetate. researchgate.netrsc.org

Table 2: Key FT-IR Absorption Bands for this compound and its Polymer

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (ester) | ~1735 | Strong stretching vibration |

| C-O (ester) | ~1240 | Stretching vibration |

| C=C (vinyl) | ~1630 | Stretching vibration |

| =C-H (vinyl) | ~990, 910 | Out-of-plane bending vibrations |

| C-H (aromatic) | ~3000-3100 | Stretching vibrations |

Upon polymerization, the absorption bands associated with the vinyl group diminish or disappear completely, providing clear evidence of the polymerization reaction. rsc.org FT-IR is also particularly useful for monitoring the saponification of poly(this compound). The disappearance of the strong ester carbonyl peak around 1735 cm⁻¹ and the appearance of a broad O-H stretching band around 3400 cm⁻¹ are clear indicators of the conversion to poly(4-vinylbenzyl alcohol). finechem-mirea.ruspectroscopyonline.com

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. researchgate.netsepscience.com This information is critical as the molecular weight significantly influences the mechanical, thermal, and solution properties of the polymer.

In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. sepscience.com By calibrating the instrument with polymer standards of known molecular weight, the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the PDI (Mw/Mn) of the poly(this compound) sample can be determined. lcms.czlcms.cz A narrow PDI (close to 1) indicates a more uniform polymer chain length, which is often desirable for specific applications and is a hallmark of controlled polymerization techniques. sigmaaldrich.com

Table 3: Illustrative GPC Data for Poly(this compound)

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| Polymer A | 45,000 | 63,000 | 1.4 |

| Polymer B | 52,000 | 58,000 | 1.1 |

Note: These are example values and actual data will vary depending on the polymerization conditions.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Mass Spectrometry)

While NMR, FT-IR, and GPC are the primary characterization techniques, other advanced spectroscopic methods can provide complementary information.

UV-Vis Spectroscopy: this compound contains a chromophore (the vinylbenzyl group) that absorbs ultraviolet (UV) radiation. avantorsciences.comlibretexts.org UV-Vis spectroscopy can be used to determine the concentration of the monomer in solution, which is useful for kinetic studies of polymerization. The disappearance of the monomer's characteristic absorption can be monitored over time to calculate the rate of polymerization.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions and can be used to determine the molecular weight of the monomer and oligomers. figshare.comlehigh.edu For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the absolute molecular weight and to analyze the end-groups of the polymer chains, which is particularly useful for understanding polymerization mechanisms. soton.ac.uk

Theoretical and Computational Studies of 4 Vinylbenzyl Acetate and Its Polymers

Molecular Modeling of Monomer Reactivity and Polymerization Pathways

Molecular modeling serves as a powerful tool to investigate the reactivity of 4-vinylbenzyl acetate (B1210297) (4-VBA) and to predict its behavior in polymerization processes. The reactivity of a monomer is a crucial factor that dictates its polymerization characteristics, including the rate of polymerization and the structure of the resulting polymer. acs.orgcore.ac.uk For substituted styrenes like 4-VBA, the nature and position of the substituent on the aromatic ring significantly influence the reactivity of the vinyl group. acs.org

In copolymerization, monomer reactivity ratios (r1 and r2) are critical parameters that describe the relative preference of a growing polymer chain to add a monomer of the same type versus a different type. open.edu For instance, in the copolymerization of 4-vinylbenzyl chloride (a related monomer) with vinyl acetate, the significant difference in their reactivity ratios (Q and e values) indicates divergent copolymerization rates. This mismatch necessitates specific reaction conditions, such as lower temperatures and an excess of one monomer, to achieve desired copolymer compositions.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully applied to various substituted styrenes. acs.org Theoretical studies and model investigations of the polymerization of substituted styrenes using ATRP have shown a correlation between the monomer structure and the polymerization rate. acs.org For example, studies on the addition of benzyl (B1604629) radicals to alkenes have revealed that substituents on the benzyl radical have a less pronounced effect on the reaction rate compared to substituents on the alkene. acs.org

The polymerization of 4-VBA can proceed through different pathways, including free radical polymerization. Computational models can simulate these pathways to understand the kinetics and mechanisms involved. For example, in the context of reversible addition-fragmentation chain transfer (RAFT) polymerization, computational analysis of the Gibbs free energy can predict the favorability of a monomer adding to a growing polymer chain. rsc.org Such models are invaluable for designing polymers with specific architectures and properties. rsc.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. researchgate.net It provides valuable insights into the reactivity and properties of compounds like 4-vinylbenzyl acetate. DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.

DFT has been employed to study the electronic properties of various substituted styrenes and related compounds. researchgate.netbohrium.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to obtain the predicted spectral data of complex organic molecules. researchgate.net These theoretical calculations can be compared with experimental data from techniques like NMR and IR spectroscopy to validate the computational models. researchgate.nettandfonline.com

In the context of polymerization, DFT can be used to calculate the reaction energetics, providing information on the feasibility and mechanism of polymerization reactions. diva-portal.org For example, calculations of the Gibbs free energy for monomer addition can reveal whether a particular reaction pathway is favorable. rsc.org Studies on the stereoselective polymerization of styrene (B11656) catalyzed by rare-earth metal complexes have utilized DFT to understand the mechanism and the role of noncovalent interactions in determining the stereoselectivity. bohrium.com

Furthermore, DFT calculations can shed light on the nature of the ground state and excited states of molecules, which is crucial for understanding their photochemical properties. rsc.org For example, Time-Dependent DFT (TDDFT) can be used to model the electronic transitions in the excited states. rsc.org

Table 1: Calculated Electronic Properties of a Related Benzimidazole Salt using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (LUMO-HOMO) | 4.7 eV |

| Dipole Moment | 3.1 D |

Note: Data is illustrative and based on calculations for a related complex molecule to demonstrate the type of information obtained from DFT studies. Actual values for this compound may differ.

Simulation of Polymer Chain Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformation and dynamics of polymer chains. aps.orgrsc.org These simulations provide a detailed, atomistic view of how polymer chains like poly(this compound) (PVBA) behave over time, including their shape, size, and movement. aps.orgnih.gov